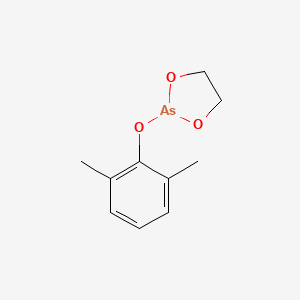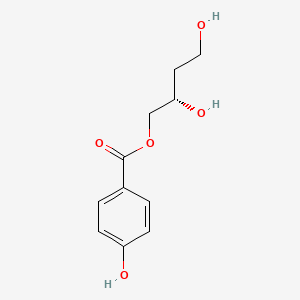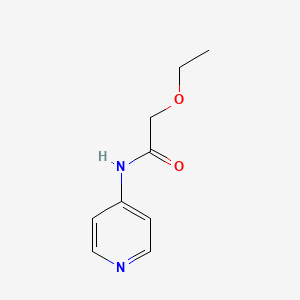
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a hydroxy group at the 6-position and an ethenyl group at the 2-position, with the (2S)- configuration indicating its stereochemistry. Pyrans and their derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be achieved through several methods. One common approach involves the phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization . These methods provide a facile entry to stable 2H-pyrans, which are challenging targets in organic synthesis.
Industrial Production Methods
Industrial production of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxy and ethenyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups at the ethenyl position.
Applications De Recherche Scientifique
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- can be compared with other pyran derivatives, such as:
2-Pyrone: A six-membered ring with a carbonyl group at the 2-position.
4-Hydroxy-2-pyrone: Similar to 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- but with the hydroxy group at the 4-position.
The uniqueness of 2H-Pyran-3(6H)-one, 2-ethenyl-6-hydroxy-, (2S)- lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
634196-47-7 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
(6S)-6-ethenyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H8O3/c1-2-6-5(8)3-4-7(9)10-6/h2-4,6-7,9H,1H2/t6-,7?/m0/s1 |
Clé InChI |
DOPQQIPMCNGZMM-PKPIPKONSA-N |
SMILES isomérique |
C=C[C@H]1C(=O)C=CC(O1)O |
SMILES canonique |
C=CC1C(=O)C=CC(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)


![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)

![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)




![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)

